
Propanedioic acid, (dicyanomethylene)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl malonate can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrially, dimethyl malonate is produced by the hydrolysis of cyanoacetic acid followed by esterification. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl malonate undergoes various types of chemical reactions, including:
Alkylation: Dimethyl malonate can be alkylated at the methylene group using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products
Alkylation: Alkyl-substituted malonates.
Hydrolysis: Malonic acid.
Decarboxylation: Acetic acid and carbon dioxide.
Applications De Recherche Scientifique
Dimethyl malonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various compounds, including barbiturates, vitamins, and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and nucleotides.
Medicine: Dimethyl malonate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and perfumes
Mécanisme D'action
The mechanism of action of dimethyl malonate involves its reactivity at the methylene group, which can undergo nucleophilic substitution reactions. The ester groups can also participate in hydrolysis and decarboxylation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic acid: The parent compound of dimethyl malonate.
Methyl malonate: A monoester of malonic acid.
Uniqueness
Dimethyl malonate is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
82849-49-8 |
|---|---|
Formule moléculaire |
C8H6N2O4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
dimethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)6(8(12)14-2)5(3-9)4-10/h1-2H3 |
Clé InChI |
MOMVYIYOIUVKEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C#N)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
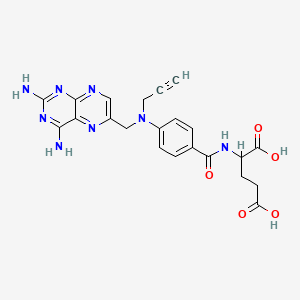

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
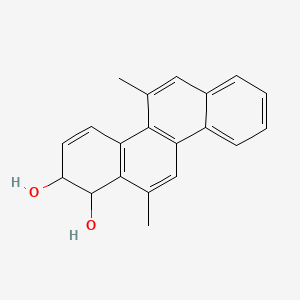

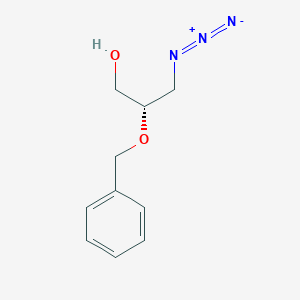
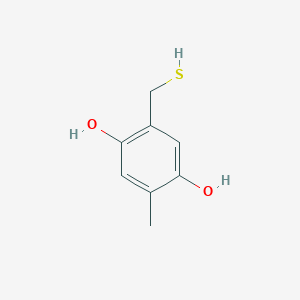
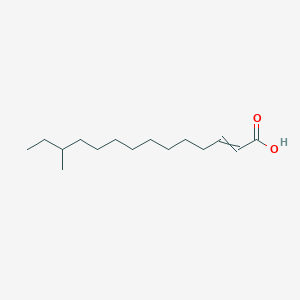

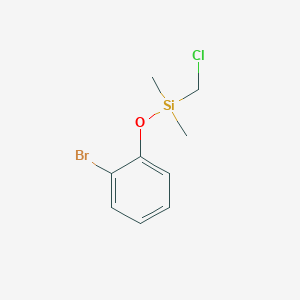
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
